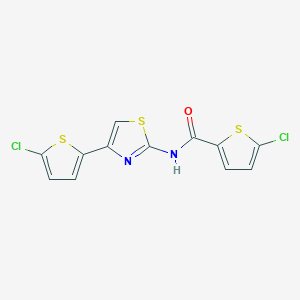
5-chloro-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-chloro-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide” is an organic compound with a specific chemical structure . It is a valuable intermediate that could be used to synthesize thrombopoietin .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-(4-Chloro-2-thienyl)-5-bromo-2-thiazolylamine with cyclohexylpiperazine . The reaction mixture was extracted with water and EtOAc .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The anti-cyclooxygenase-2 activities of the compounds were assessed using a slightly modified protocol of the Glassman and White experiment .Physical And Chemical Properties Analysis
The compound appears as a powder or liquid. It has a density of 1.345±0.06 g/cm3 (Predicted) and a boiling point of 560.0±50.0℃ (Predicted) .Scientific Research Applications
- Potential Applications : Researchers explore its use in preventing thromboembolic disorders and managing clot-related conditions .
- Rivaroxaban Synthesis : 5-Chloro-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide serves as an intermediate in the synthesis of rivaroxaban, an oxazolidinone derivative used to treat thromboembolic disorders .
- Thieno[2,3-b][1,4]thiapezine-5-one Synthesis : Another application involves its role in the synthesis of 5-chloro-4-nitrothiophene-2-carboxylic acid, which is a precursor for thieno[2,3-b][1,4]thiapezine-5-ones .
Anticoagulant and Antiplatelet Activity
Drug Development
Safety and Hazards
Due to the compound’s structure and properties, it may pose potential risks to human health and the environment. Appropriate protective measures, including wearing chemical protective gloves and goggles, should be taken when conducting experiments or operations with this compound. Furthermore, relevant safety guidelines and regulations should be followed for the proper handling and disposal of this compound .
Future Directions
The future directions for this compound could involve further studies on its pharmacological activities. The compound has shown promising antimicrobial activity and anticancer screening results indicated that certain derivatives were found to be the most active ones against breast cancer cell line . Therefore, these compounds have the potential to be used as lead compounds for rational drug designing .
Mechanism of Action
Target of Action
Similar compounds have been found to target the coagulation factor x .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability .
Result of Action
Based on its potential target, it might have antithrombotic effects .
Action Environment
Similar compounds are typically stored in a dark place, under an inert atmosphere .
properties
IUPAC Name |
5-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2OS3/c13-9-3-1-7(19-9)6-5-18-12(15-6)16-11(17)8-2-4-10(14)20-8/h1-5H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVVYPFLGQJXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2,3-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2631563.png)
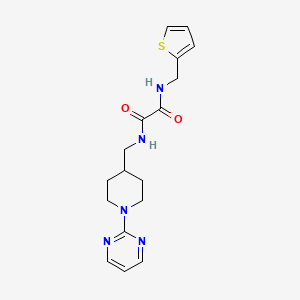
![N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2631566.png)
![5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2631567.png)
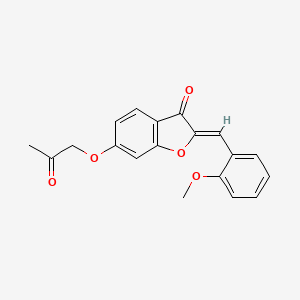

![2-[(4-Fluorophenyl)sulfonyl]ethanamine](/img/structure/B2631573.png)
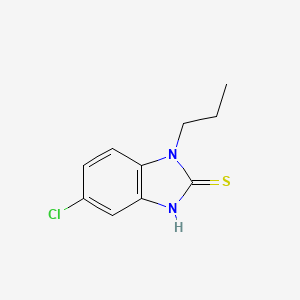
![(E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide](/img/structure/B2631575.png)
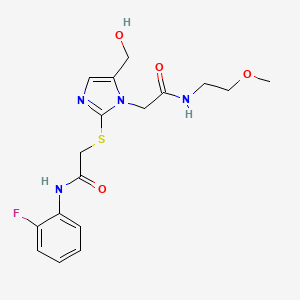

![N-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2631581.png)

![3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2631586.png)